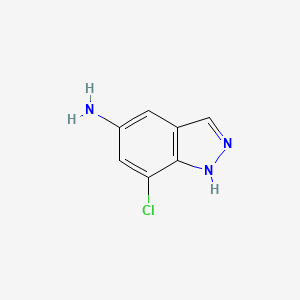

7-Chloro-1H-indazol-5-amine

Description

The exact mass of the compound 5-Amino-7-chloro-1H-indazole, 97% is 167.0250249 g/mol and the complexity rating of the compound is 153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-indazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGUYDCYHYGXJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indazole Heterocycle: a Privileged Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry. nih.govbenthamdirect.com While rarely found in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities. nih.gov This versatility has cemented the indazole nucleus as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets and is frequently found in commercially available drugs. nih.govresearchgate.net

The biological prowess of indazole-containing compounds is extensive, with demonstrated anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. nih.govnih.govresearchgate.net In the realm of oncology, several FDA-approved drugs, including Axitinib, Pazopanib, and Entrectinib, feature the indazole core and function as potent kinase inhibitors for treating various cancers. rsc.orgpnrjournal.comnih.gov The success of these established drugs continues to fuel the design and synthesis of new indazole derivatives with the aim of improving therapeutic efficacy and overcoming drug resistance. rsc.orgresearchgate.net

The chemical architecture of indazole, particularly its two tautomeric forms (1H-indazole and 2H-indazole), allows for diverse substitutions, leading to a wide array of derivatives with distinct biological functions. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form. nih.gov This structural flexibility enables medicinal chemists to fine-tune the pharmacological properties of indazole-based molecules to target specific enzymes and receptors within the body.

A Closer Look at 7 Chloro 1h Indazol 5 Amine: a Key Synthetic Intermediate

Within the expansive family of indazoles, 7-Chloro-1H-indazol-5-amine stands out as a crucial synthetic intermediate. nih.gov Its structure, featuring a chlorine atom at the 7-position and an amine group at the 5-position of the indazole ring, provides reactive sites for further chemical modifications. This makes it an ideal starting material for constructing more complex molecules with desired biological activities.

The primary utility of this compound lies in its role as a core scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. A series of 5-arylamino-6-chloro-1H-indazole-4,7-diones, synthesized from related indazole precursors, have demonstrated potent inhibitory activity against protein kinase B/Akt, a key enzyme in tumor cell survival and proliferation. nih.gov

The synthesis of derivatives from this compound often involves leveraging the reactivity of the amino group. For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.gov This highlights the strategic importance of the amine functionality in guiding the interaction of the molecule with its biological target.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H6ClN3 |

| Molecular Weight | 167.59 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-Amino-7-chloro-1H-indazole |

| CAS Number | 864082-49-5 |

| Data sourced from PubChem CID 55277996. nih.gov |

Research Imperatives and Future Directions

The continued interest in 7-Chloro-1H-indazol-5-amine and its derivatives is driven by the urgent need for new and more effective therapeutic agents. researchgate.net Current research is focused on several key areas:

Expansion of Chemical Diversity: Synthetic chemists are actively exploring new methodologies to create a wider range of derivatives from the this compound scaffold. This includes the introduction of various functional groups to modulate the compound's electronic and steric properties, thereby influencing its biological activity. researchgate.net

Identification of Novel Therapeutic Targets: While kinase inhibition remains a primary focus, researchers are investigating the potential of this compound derivatives to modulate other biological targets implicated in disease. nih.gov This includes exploring their potential as antiparasitic agents and inhibitors of other enzyme families. nih.gov

Structure-Activity Relationship (SAR) Studies: A crucial aspect of drug discovery is understanding how the chemical structure of a molecule relates to its biological activity. nih.gov Detailed SAR studies on derivatives of this compound will provide valuable insights for the rational design of more potent and selective drug candidates. nih.gov For example, research has shown that the presence of a 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position can be crucial for strong inhibitory activities. nih.gov

The future of research involving this compound will likely involve a multidisciplinary approach, combining advanced synthetic chemistry, computational modeling, and comprehensive biological evaluation to unlock the full therapeutic potential of this versatile scaffold. benthamdirect.com

Historical Context: the Legacy of Indazole Analogues in Drug Discovery

Established and Emerging Synthetic Routes for the Indazole Core

The construction of the fundamental 1H-indazole ring system is the first critical step in accessing its various derivatives.

A variety of cyclization strategies have been developed to form the 1H-indazole ring. These methods often start from appropriately substituted benzene (B151609) derivatives. Common approaches include:

Jacobsen Indazole Synthesis and Related Reactions: This classic method involves the cyclization of N-nitroso-o-toluidines. google.com Variations of this approach, using different nitrosating agents and starting materials like substituted 2-methylacetanilides, can yield chloro-substituted indazoles. google.com

Hydrazine-based Cyclizations: A widely used and versatile method involves the reaction of a substituted 2-halobenzonitrile or 2-halobenzaldehyde with hydrazine (B178648). nih.govorganic-chemistry.org The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. For instance, reacting a 2-fluorobenzonitrile (B118710) derivative with hydrazine is a common strategy for forming 3-aminoindazoles. nih.gov

Reductive Cyclization: The reductive cyclization of o-nitro-ketoximes or o-nitrobenzaldehydes provides another pathway to the indazole core. researchgate.net These methods are valued for their mild conditions and tolerance of various functional groups.

[3+2] Cycloaddition Reactions: Modern approaches include the [3+2] cycloaddition of in situ generated diazo compounds with arynes, offering a rapid and efficient route to a wide array of substituted indazoles. organic-chemistry.org

The choice of method depends on the desired substitution pattern and the availability of starting materials.

Controlling the position of substituents on the indazole ring is a significant synthetic challenge. The regioselectivity of both the initial cyclization and subsequent functionalization steps is crucial.

During cyclization, the directing effects of pre-existing substituents on the benzene ring play a key role. For example, in the synthesis of 3-aminoindazoles from 2-halobenzonitriles, the reaction of hydrazine with the nitrile group followed by an intramolecular SNAr cyclization dictates the final structure. chemrxiv.org

For post-cyclization functionalization, direct C-H activation has emerged as a powerful tool for regioselective substitution. For instance, palladium-catalyzed C7 arylation of 1H-indazoles has been achieved using directing groups. nih.gov Similarly, metal-free halogenation methods allow for the regioselective introduction of halogens at specific positions by carefully tuning the reaction conditions.

Targeted Synthesis of 7-Chloro-1H-indazol-5-amine and its Functionalized Derivatives

The specific synthesis of this compound requires a multi-step approach where the chloro and amino functionalities are strategically introduced.

A plausible and efficient route to this compound involves starting from a precursor containing the chloro group and a nitro group, which can later be reduced to the target amine. A hypothetical, yet chemically sound, pathway is outlined below:

Nitration and Chlorination: Starting from a suitable aniline (B41778) derivative, sequential nitration and chlorination reactions can install the necessary substituents on the benzene ring. For example, starting with 2,4-dichloroaniline, one could introduce a nitro group. Alternatively, a more direct approach might involve starting with a compound like 2,6-dichloro-4-nitroaniline.

Diazotization and Cyclization: The resulting substituted aniline can then undergo diazotization followed by an intramolecular cyclization to form the indazole ring.

Reduction of the Nitro Group: The final step would be the reduction of the nitro group at the C5 position to an amine. This is a standard transformation that can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) in hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C).

An analogous, documented synthesis for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, starts with 2,6-dichlorobenzonitrile (B3417380). nih.govchemrxiv.org This substrate undergoes regioselective bromination to yield 3-bromo-2,6-dichlorobenzonitrile, which is then cyclized with hydrazine to form the desired indazole. nih.govchemrxiv.org This highlights a key strategy: the formation of a substituted halobenzonitrile followed by cyclization with hydrazine.

Following this logic, a potential synthesis for this compound could begin with 2,4-dichlorobenzonitrile. Nitration would likely yield 2,4-dichloro-5-nitrobenzonitrile. Subsequent reaction with hydrazine would lead to the cyclization, forming 7-chloro-5-nitro-1H-indazole. The final reduction of the nitro group would then yield the target molecule, this compound. nih.govresearchgate.net

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2,4-Dichlorobenzonitrile | HNO₃/H₂SO₄ | 2,4-Dichloro-5-nitrobenzonitrile |

| 2 | 2,4-Dichloro-5-nitrobenzonitrile | Hydrazine hydrate (B1144303) (N₂H₄·H₂O), heat | 7-Chloro-5-nitro-1H-indazole |

| 3 | 7-Chloro-5-nitro-1H-indazole | SnCl₂/HCl or H₂, Pd/C | This compound |

The this compound scaffold serves as a versatile platform for building more complex molecules, such as Ethyl 2-(5-amino-7-chloro-1H-indazol-1-yl)acetate. The synthesis of this derivative involves the N-alkylation of the indazole ring.

The N-alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers, and achieving regioselectivity is a key consideration. beilstein-journals.orgbeilstein-journals.org The outcome is influenced by factors such as the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. nih.govorganic-chemistry.org For 7-substituted indazoles, alkylation generally favors the N-1 position due to steric hindrance from the C7 substituent.

The synthesis of Ethyl 2-(5-amino-7-chloro-1H-indazol-1-yl)acetate would typically proceed via the reaction of this compound with an ethyl haloacetate, most commonly ethyl bromoacetate, in the presence of a suitable base.

| Starting Material | Reagents | Solvent | Base | Product |

|---|---|---|---|---|

| This compound | Ethyl bromoacetate | DMF or Acetonitrile | K₂CO₃ or NaH | Ethyl 2-(5-amino-7-chloro-1H-indazol-1-yl)acetate |

The amino group at the C5 position might require protection (e.g., as an acetyl or Boc derivative) prior to N-alkylation to prevent side reactions, followed by a deprotection step to yield the final product.

Chemical Reactivity and Derivatization Studies of the this compound Scaffold

The chemical reactivity of this compound is characterized by the interplay of the indazole ring system and its chloro and amino substituents. These functional groups provide multiple handles for further derivatization.

Reactions of the Amino Group: The primary amine at the C5 position is a versatile functional group. It can undergo a range of reactions, including:

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides.

Alkylation: N-alkylation to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -halogens).

Coupling Reactions: Participation as the nucleophilic partner in various cross-coupling reactions to form C-N bonds.

Reactions of the Chloro Group: The chlorine atom at the C7 position is susceptible to nucleophilic aromatic substitution, although this often requires harsh conditions. More commonly, it serves as a handle for transition metal-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Heck and Sonogashira Couplings: Reactions with alkenes and terminal alkynes, respectively, to form C-C bonds.

Reactions of the Indazole N-H: The proton on the pyrazole (B372694) part of the indazole ring is acidic and can be removed by a base. The resulting indazolide anion is a potent nucleophile, readily undergoing alkylation or acylation, as discussed in section 2.2.2.

Reactions at the 5-Amino Functionality (e.g., Amidation, Diazotization)

The amino group at the C-5 position of this compound is a primary site for various chemical modifications, including amidation and diazotization reactions.

Amidation: The 5-amino group can readily undergo acylation to form the corresponding amides. For instance, the acylation of a similar 4-aminoindazole with a carboxylic acid in the presence of coupling reagents has been reported, although with low yields. A more efficient method involves using an acyl chloride in a solvent like dichloromethane, which can lead to the precipitation of the desired amide, thereby improving the yield. nih.gov This approach helps to avoid the formation of N-1 acylated side products. nih.gov

Diazotization: Diazotization of primary aromatic amines is a well-established transformation in organic synthesis. acs.org This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a highly versatile intermediate that can be converted into a wide range of functional groups. For example, diazotization of o-toluidine (B26562) followed by ring closure is a known method for synthesizing 1H-indazole. chemicalbook.com While specific studies on the diazotization of this compound are not extensively detailed in the provided results, the general reactivity of aromatic amines suggests that this transformation is feasible and would provide a pathway to introduce other substituents at the 5-position.

Electrophilic Substitution on the Indazole Aromatic System

Indazoles are heteroaromatic compounds that can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The position of substitution is influenced by the existing substituents on the ring.

Halogenation is a common electrophilic substitution reaction. For example, the chlorination of 1H-indazole in an acidic medium can yield a mixture of 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles non-regioselectively. chemicalbook.com However, selective chlorination can be achieved under specific conditions. chemicalbook.com Similarly, regioselective bromination at the C7 position of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS). nih.gov The reactivity of the indazole ring towards electrophiles is also demonstrated by the iodination of pyrazole derivatives, where the introduction of methyl groups increases the nucleophilicity of the ring and promotes competitive iodination. researchgate.net

Oxidation and Reduction Pathways of the Indazole Nucleus

The indazole nucleus can participate in both oxidation and reduction reactions, although specific pathways for this compound are not extensively documented in the provided search results. However, general principles of indazole chemistry can be applied.

Oxidation: The synthesis of 1H-indazoles can be achieved through silver(I)-mediated intramolecular oxidative C-H bond amination. nih.gov This suggests that the indazole ring system can be subject to oxidative conditions.

Reduction: The reduction of a nitroso group to a hydrazine, which then undergoes cyclization to form an indazole, is a key step in some synthetic routes. wikipedia.org This indicates that functional groups on the indazole ring can be selectively reduced. For instance, the reduction of an N-nitroso derivative using sodium thiosulfate (B1220275) leads to a transient hydrazine that cyclizes to form the indazole core. wikipedia.org

Nucleophilic Substitution Reactions Involving the Chloro Group

The chloro group at the C-7 position of this compound can be displaced by nucleophiles through nucleophilic aromatic substitution (SNA_r) reactions. masterorganicchemistry.com The reactivity of the chloro group is enhanced by the presence of the nitrogen atoms in the indazole ring, which act as electron-withdrawing groups and stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comnih.gov

The rate of nucleophilic aromatic substitution is influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the aromatic ring. masterorganicchemistry.comresearchgate.net Strong nucleophiles and polar aprotic solvents generally accelerate the reaction. researchgate.net For example, reactions of chloroazines with polysulfides are significantly faster than with bisulfide, demonstrating the influence of the nucleophile's reactivity. nih.gov

Cross-Coupling Reactions Utilizing Halogenated Indazole Analogues (e.g., Suzuki-Miyaura)

Halogenated indazoles are valuable substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.com This reaction allows for the formation of carbon-carbon bonds by coupling the halogenated indazole with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govnih.gov

The Suzuki-Miyaura reaction has been successfully applied to 7-bromo-4-substituted-1H-indazoles, yielding C7-arylated products in moderate to excellent yields. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. nih.gov For example, a study on the Suzuki-Miyaura coupling of a 7-bromo-4-sulfonamido-1H-indazole explored various catalysts, bases, and solvents to optimize the reaction conditions. nih.gov The reaction is compatible with a variety of aryl and heteroaryl boronic acids. nih.govnih.gov

Optimization and Process Development in this compound Synthesis

The synthesis of this compound and its derivatives often requires careful optimization of reaction conditions to achieve high yields and purity, particularly for large-scale production.

Catalyst Selection and Reaction Condition Optimization

Catalyst selection is critical for the efficiency of cross-coupling reactions. In Suzuki-Miyaura reactions involving halogenated indazoles, palladium complexes are commonly used as catalysts. nih.govnih.gov The choice of the specific palladium catalyst and ligands can significantly impact the reaction outcome. For instance, PdCl₂(PPh₃)₂ and other palladium catalysts have been explored for the Suzuki-Miyaura coupling of bromoindazoles. nih.gov

Optimization of reaction conditions also involves selecting the appropriate base, solvent, and temperature. nih.gov In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a related compound, various brominating reagents and conditions were explored to find a practical and safer method. chemrxiv.org N-Bromosuccinimide (NBS) was identified as an optimal reagent, and the reaction conditions were further optimized by adjusting the equivalents of NBS and the concentration of sulfuric acid. chemrxiv.orgnih.gov Similarly, in the regioselective cyclization step to form the indazole ring, a solvent screen was performed to identify the best solvent for the reaction. mdpi.com

Data Tables

Table 1: Suzuki-Miyaura Coupling of 7-Bromo-4-amido-1H-indazoles

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 7-Phenyl-4-amido-1H-indazole | Good |

| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-4-amido-1H-indazole | Good |

| 3 | 3-Chlorophenylboronic acid | 7-(3-Chlorophenyl)-4-amido-1H-indazole | Good |

| 4 | 3-Pyridylboronic acid | 7-(3-Pyridyl)-4-amido-1H-indazole | Good |

| 5 | 2-Furylboronic acid | 7-(2-Furyl)-4-amido-1H-indazole | Good |

| Data synthesized from research on Suzuki-Miyaura reactions of halogenated indazoles. nih.gov |

Table 2: Optimization of Bromination of 2,6-dichlorobenzonitrile

| Entry | Brominating Reagent | Conditions | Product Yield (%) |

| 1 | Br₂ | Elevated Temperature | Hydrolyzed side-products observed chemrxiv.org |

| 2 | NBS (1.2 eq) | 25 °C | 75 chemrxiv.org |

| 3 | NBS (1.07 eq) | 25 °C, 10 eq. 96% H₂SO₄ | 93 (crude) chemrxiv.org |

| 4 | NBS (1.07 eq) | 25 °C, 11 eq. 96% H₂SO₄ | >93 (crude) chemrxiv.org |

| Data from the development of a practical synthesis for a related bromo-chloro-indazol-amine. chemrxiv.org |

Regioselectivity Control in Cyclization and Substitution Reactions

The synthesis of substituted indazoles, such as this compound, often involves cyclization reactions where the control of regioselectivity is a critical challenge. The final arrangement of substituents on the indazole ring is highly dependent on the starting materials and reaction conditions. While specific literature detailing the regioselective synthesis of this compound is not widely available in the public domain, valuable insights can be drawn from studies on structurally similar compounds.

For instance, the synthesis of the related compound 7-Bromo-4-chloro-1H-indazol-3-amine highlights the challenges and strategies for directing the formation of a specific regioisomer. In the synthesis of this analog, a key step is the cyclization of a substituted benzonitrile (B105546) with hydrazine. mdpi.com The regioselectivity of this transformation—determining which nitrogen atom of the hydrazine molecule attacks which carbon atom of the aromatic ring—is influenced by the electronic and steric nature of the substituents on the benzonitrile precursor.

In a reported synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine, researchers found that direct bromination of the pre-formed 4-chloro-1H-indazol-3-amine led to the undesired regioisomer as the major product. mdpi.com To overcome this, a strategy of regioselective bromination of the starting material, 2,6-dichlorobenzonitrile, followed by a regioselective cyclization with hydrazine was employed. mdpi.com The choice of solvent was found to be crucial in controlling the regioselectivity of the cyclization step, with 2-MeTHF favoring the formation of the desired 7-bromo-4-chloro-1H-indazol-3-amine. mdpi.com

This example underscores the principle that achieving a specific substitution pattern on the indazole core often requires a carefully designed synthetic sequence where the order of reactions and the reaction conditions are optimized to favor the formation of the desired isomer. Similar principles would apply to the synthesis of this compound, where the directing effects of the chloro and amino groups would need to be carefully considered to control the outcome of cyclization and any subsequent substitution reactions.

Further illustrating the complexities of regioselectivity in indazole chemistry, studies on the N-alkylation of the indazole scaffold have shown that the position of the incoming alkyl group (at the N-1 or N-2 position of the pyrazole ring) is influenced by the substituents already present on the benzene ring. beilstein-journals.org For example, electron-withdrawing groups at the C-7 position have been shown to direct alkylation to the N-2 position. beilstein-journals.org Such findings are critical for any subsequent functionalization of the this compound core.

The following table summarizes the effect of solvents on the regioselectivity of a cyclization reaction to form a substituted indazole, based on data for an analogous compound.

| Solvent | Ratio of Desired to Undesired Regioisomer |

| Dioxane | ~50:50 |

| Ethanol | 65:35 |

| Isopropanol (IPA) | 70:30 |

| 2-MeTHF | Favorable for desired isomer |

Data derived from the synthesis of a structurally related compound and presented for illustrative purposes.

Scalability Assessments for Academic and Pre-clinical Research

The transition of a synthetic route from a laboratory scale to a larger, more practical scale for academic and pre-clinical research presents a distinct set of challenges. A scalable synthesis must be robust, reproducible, cost-effective, and safe. While specific scalability data for this compound is not publicly documented, the principles of process development can be examined through related, well-documented syntheses.

The synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine has been successfully demonstrated on a hundred-gram scale, providing a relevant case study. mdpi.comnih.gov A key aspect of this scalable process is the avoidance of chromatographic purification, which is often a bottleneck in large-scale production. mdpi.com The development of a two-step sequence involving a highly regioselective bromination and a subsequent regioselective cyclization allowed for the isolation of the final product with high purity by simple filtration and washing. mdpi.com

The choice of reagents and reaction conditions is also paramount for scalability. In the aforementioned synthesis, the use of N-Bromosuccinimide (NBS) in sulfuric acid for the bromination step was found to be effective and scalable, affording the intermediate in good yield and high purity. mdpi.com For the cyclization step, a Parr reactor was used to safely handle the reaction at an elevated temperature and pressure. mdpi.com

The following table outlines key parameters considered in the scalability assessment of a synthetic route for a substituted indazole, based on the synthesis of a related compound.

| Parameter | Consideration for Scalability | Example from Analogous Synthesis |

| Starting Materials | Cost and availability | Inexpensive 2,6-dichlorobenzonitrile was used. mdpi.com |

| Number of Steps | Shorter routes are preferred | A two-step sequence was developed. mdpi.com |

| Purification Method | Avoidance of column chromatography | The product was purified by filtration and washing. mdpi.com |

| Yield | Consistent and acceptable yields | Overall yield of 38-45% was achieved. mdpi.com |

| Safety | Management of hazardous reagents and conditions | The use of a Parr reactor for the high-temperature cyclization. mdpi.com |

| Reproducibility | Consistent results on a larger scale | The protocol was successfully demonstrated on hundred-gram scales. mdpi.comnih.gov |

Data and examples are derived from the synthesis of a structurally related compound and are presented to illustrate the principles of scalability assessment.

Biological Activities Imputed to this compound and Structurally Related Indazoles

Indazole derivatives are a class of heterocyclic compounds that have garnered considerable attention from the scientific community due to their wide array of pharmacological activities. nih.gov These compounds are recognized for their potential as antitumor, anti-inflammatory, antibacterial, and antiviral agents. nih.govnih.gov The versatility of the indazole ring system allows for structural modifications, leading to the development of compounds with specific biological targets and improved therapeutic profiles. rsc.orgnih.gov A number of drugs approved by the FDA, such as Axitinib and Pazopanib, feature the indazole scaffold and are used in cancer therapy. rsc.org

Antitumor and Antiproliferative Activity (in vitro studies)

The antitumor properties of indazole derivatives are a primary focus of research. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines in laboratory settings. rsc.orgnih.gov The mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for controlling cell proliferation. rsc.org

Studies have shown that certain indazole derivatives can effectively halt the proliferation of cancer cells. For instance, compound 2f , an indazole derivative, displayed potent growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.orgnih.gov In the 4T1 breast cancer cell line, compound 2f not only inhibited cell proliferation and colony formation but also promoted apoptosis. rsc.orgnih.gov This pro-apoptotic effect was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org

Furthermore, some derivatives have been shown to disrupt the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in cancer cells, which are key events in the intrinsic pathway of apoptosis. rsc.org In a study involving 1H-indazole-3-amine derivatives, compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC₅₀ = 5.15 µM) and was found to induce apoptosis. nih.govresearchgate.net Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, which are structurally related, have been shown to induce apoptosis in HuT78 lymphoma cells. mdpi.comresearchgate.netnih.gov

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2f | 4T1 (Breast) | 0.23 - 1.15 | rsc.orgnih.gov |

| 6o | K562 (Leukemia) | 5.15 | nih.govresearchgate.net |

| 5d | Various | 0.4 - 8 | mdpi.comresearchgate.netnih.gov |

| 8d | Various | 0.4 - 8 | mdpi.comresearchgate.netnih.gov |

| 12d | Various | 0.4 - 8 | mdpi.comresearchgate.netnih.gov |

Kinase Inhibition Studies

A significant mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. nih.govrsc.org These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for drug development. nih.gov

A series of 5-arylamino-6-chloro-1H-indazole-4,7-diones, which are structurally related to this compound, have been synthesized and evaluated for their ability to inhibit protein kinase B, also known as Akt. nih.gov The compounds demonstrated potent inhibitory activity against Akt1. nih.gov Further investigation in the PC-3 tumor cell line suggested that these compounds might possess a dual inhibitory mechanism, affecting both the activity and the phosphorylation of Akt1. nih.gov

The effectiveness and selectivity of indazole derivatives as kinase inhibitors are rooted in their specific molecular interactions with the target kinase. Molecular docking studies have provided valuable insights into the structural basis of this binding. For instance, the indazole ring of some derivatives has been shown to form hydrogen bonds with key amino acid residues in the hinge region of the ATP-binding pocket of kinases like FGFR1 and Aurora kinases. nih.govbenthamdirect.com

Specifically, with FGFR1, the N-H of the indazole ring can form a hydrogen bond with Glu562, while the nitrogen atom of the indazole and the N-H of an amide bond can interact with Ala564. nih.gov In the case of Aurora A kinase, the indazole moiety can bind to hinge residues Glu211 and Ala213. nih.gov The substituents on the indazole scaffold play a crucial role in determining the potency and selectivity of these inhibitors. nih.govnih.gov For example, different substituents can provide subtype kinase selectivity for Aurora A or Aurora B kinases. nih.gov

Antiviral Properties (Insights from HIV-1 Capsid Inhibitors derived from Indazole Analogues)

The therapeutic potential of the indazole scaffold extends beyond cancer treatment to antiviral applications. A notable example is in the development of inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) capsid. mdpi.comnih.gov The HIV-1 capsid is a protein shell that encloses the viral genome and is essential for multiple stages of the viral life cycle, making it a compelling target for antiretroviral therapy. mdpi.comnih.gov

Lenacapavir (GS-6207), a first-in-class HIV-1 capsid inhibitor, is a weakly acidic indazole derivative. mdpi.com It demonstrates a novel mechanism of action by interfering with the HIV-1 capsid at different stages of the replication cycle. mdpi.com This unique mechanism allows it to be active against multidrug-resistant HIV-1 strains without showing cross-resistance to other antiretroviral drugs. mdpi.com The development of potent capsid-targeting inhibitors like Lenacapavir, which incorporates a functionalized indazole fragment, highlights the importance of this chemical structure in creating new antiviral agents. mdpi.comchemrxiv.orgchemrxiv.org The discovery of such compounds provides hope for new treatment options for individuals with multidrug-resistant HIV-1 infection. mdpi.com

Antimicrobial Activity

The antimicrobial potential of indazole derivatives has been a subject of scientific inquiry. nih.gov Studies have demonstrated that these heterocyclic molecules possess a wide spectrum of biological activities, including antibacterial effects. nih.govnih.gov For instance, the indazole-based drug Benzydamine has shown significant in vitro antibacterial activity and acts synergistically with antibiotics like tetracyclines against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. wikipedia.org

A key mechanism underlying the antimicrobial potential of some indazoles is their ability to inhibit enzymes crucial for microbial defense, such as lactoperoxidase. nih.gov Lactoperoxidase is a vital enzyme in the mammalian innate immune system, creating a natural antimicrobial defense by catalyzing the oxidation of thiocyanate (B1210189) ions in the presence of hydrogen peroxide to produce antimicrobial compounds. nih.govmdpi.com

Antileishmanial Activity (Extrapolation from Related Nitroindazole Derivatives)

Leishmaniasis remains a significant global health issue with current treatments hampered by toxicity and emerging resistance. nih.govnih.gov This has spurred research into new therapeutic agents, with indazole derivatives showing promise. nih.gov Specifically, a series of 2-benzyl-5-nitroindazolin-3-one derivatives have been evaluated for their in vitro activity against Leishmania amazonensis. csic.esresearchgate.net

These studies revealed that certain nitroindazole derivatives exhibit potent and selective antileishmanial effects. nih.gov Eight compounds from the tested series showed a 50% inhibitory concentration (IC50) of less than 1 µM against the promastigote stage of the parasite. nih.govnih.gov Notably, four of these compounds were as active as the standard drug Amphotericin B against the intracellular amastigote form. researchgate.net The most effective compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, displayed an IC50 of 0.46 ± 0.01 µM against amastigotes and a high selectivity index of 875. nih.govcsic.esresearchgate.net Structure-activity relationship (SAR) studies indicated that hydrophilic fragments at position 1 of the indazole ring were crucial for enhancing the selectivity of these compounds. csic.esresearchgate.net These findings support further investigation into this class of compounds as potential antileishmanial drug candidates. nih.gov

**Table 1: Antileishmanial Activity of Selected Nitroindazole Derivatives against *L. amazonensis***

| Compound | Activity against Amastigotes (IC50 in µM) | Selectivity Index |

|---|---|---|

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | 0.46 ± 0.01 | 875 |

| Derivative 2 | >10 | - |

| Derivative 3 | 0.48 ± 0.02 | 100 |

| Derivative 4 | 0.51 ± 0.03 | >98 |

| Amphotericin B (Reference) | 0.49 ± 0.01 | >102 |

Data sourced from studies on 2-benzyl-5-nitroindazolin-3-one derivatives. nih.govresearchgate.net

Enzyme Inhibition Studies (e.g., Lactoperoxidase Inhibition by Indazole Derivatives)

Indazole derivatives have been identified as potent inhibitors of various enzymes. A significant example is the inhibition of lactoperoxidase (LPO), an essential antimicrobial enzyme found in milk and other bodily secretions. nih.govmdpi.com The inhibition of LPO is of considerable interest due to the enzyme's role in natural defense systems. nih.gov

A study investigating the inhibitory effects of several indazole derivatives on bovine milk LPO found that all tested compounds showed strong inhibitory effects. nih.gov The study included 7-chloro-1H-indazole, a compound structurally related to this compound. The inhibitory potential was quantified by determining the Ki values, which ranged from 4.10 µM to 252.78 µM for the various indazoles tested. nih.gov This demonstrates that the indazole core structure is effective in interacting with and inhibiting this key enzyme. nih.gov

Table 2: Inhibition of Bovine Milk Lactoperoxidase by Various Indazole Derivatives

| Indazole Derivative | Inhibition Constant (Ki) in µM |

|---|---|

| 1H-indazole | 4.10 |

| 4-Bromo-1H-indazole | 252.78 |

| 6-Bromo-1H-indazole | 24.23 |

| 7-Bromo-1H-indazole | 10.60 |

| 4-chloro-1H-indazole | 114.36 |

| 6-chloro-1H-indazole | 16.48 |

| 7-chloro-1H-indazole | 8.87 |

| 4-fluoro-1H-indazole | 102.11 |

| 6-fluoro-1H-indazole | 10.11 |

| 7-fluoro-1H-indazole | 4.54 |

Data from a study on the inhibitory effects of indazoles on LPO activity. nih.gov

Molecular Mechanisms of Action and Target Engagement

Understanding the molecular basis of the biological activities of this compound and its derivatives is crucial for their development as therapeutic agents. This involves identifying specific molecular targets and elucidating their impact on cellular signaling pathways.

Identification of Specific Molecular Targets (Enzymes, Receptors)

The biological effects of indazole derivatives are mediated through their interaction with specific molecular targets.

Enzymes: As an anti-inflammatory agent, the indazole derivative Benzydamine is known to be a prostaglandin (B15479496) synthetase inhibitor. wikipedia.org For their antimicrobial action, a key target identified for indazoles, including 7-chloro-1H-indazole, is the enzyme lactoperoxidase. nih.gov In the context of anticancer activity, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment that interacts with the hinge region of tyrosine kinases. nih.gov

Receptors: The mechanism of action for some indazole derivatives is hypothesized to involve receptor interaction. For example, due to its structural similarity to serotonin, Benzydamine is thought to potentially act on 5-HT2A receptors. wikipedia.org Other research suggests it may have cannabinoid agonistic activity, which could contribute to some of its pharmacological effects. wikipedia.org

Elucidation of Signaling Pathway Modulation

The interaction of indazole derivatives with their molecular targets initiates a cascade of events that modulate cellular signaling pathways.

Anti-leishmanial Mechanism: In the context of antileishmanial activity, nitroindazole derivatives have been observed to cause disturbances in the mitochondria of the parasites. nih.gov This suggests that their mechanism of action may involve the disruption of mitochondrial function and associated energy production pathways, leading to parasite death. nih.gov

Anticancer Mechanisms: In studies exploring the antitumor potential of indazole derivatives, specific compounds were found to induce apoptosis (programmed cell death) and affect the cell cycle. nih.gov This was potentially achieved by inhibiting members of the Bcl2 family of proteins and modulating the p53/MDM2 pathway, a critical signaling network that regulates cell growth and death. nih.gov

Binding Mode Analysis and Ligand-Target Interactions

The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, frequently serving as the core of potent protein kinase inhibitors. rsc.org Understanding the binding mode of indazole derivatives is crucial for elucidating their mechanism of action and for the rational design of new, more selective and potent therapeutic agents. The analysis of ligand-target interactions reveals how these molecules orient themselves within the active site of their target proteins, particularly the ATP-binding pocket of kinases.

It has been well-established that the 1H-indazole-amine framework is an effective "hinge-binding" fragment. nih.gov In the context of kinase inhibition, the hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and is critical for the binding of the adenine (B156593) moiety of ATP. biosolveit.de Indazole-based inhibitors function as ATP mimetics; the nitrogen atoms of the pyrazole ring system are perfectly positioned to form hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, effectively anchoring the inhibitor in the ATP binding site and preventing the kinase from functioning. nih.govbiosolveit.de

A prominent example is the multi-targeted tyrosine kinase inhibitor Linifanib, which incorporates a 1H-indazole-3-amine core. nih.govresearchgate.net In Linifanib, this indazole moiety binds effectively with the hinge region of the target tyrosine kinase, demonstrating the foundational role of this scaffold in achieving potent inhibition. nih.govdrugbank.com The inhibitory activity of such compounds is not solely dependent on the core scaffold; substituents on the indazole ring play a critical role in fine-tuning the binding affinity and selectivity. The introduction of various groups allows for the exploration of additional pockets within the active site, potentially forming further hydrophobic or hydrogen-bonding interactions that enhance potency. nih.gov For instance, substitutions at the C-5 position of the indazole ring have been specifically investigated to engage with more kinase targets and improve the biological activity profile. nih.gov

Molecular docking studies provide further insights into the specific interactions driving the inhibitory activity of substituted indazole compounds against various targets. While specific binding data for this compound is not extensively detailed, analysis of closely related analogs reveals key interaction patterns. For example, a study on 3-chloro-6-nitro-1H-indazole derivatives against Leishmania infantum trypanothione (B104310) reductase (TryR) identified crucial binding modes. The indazole core and its substituents were shown to interact with key amino acid residues within the enzyme's active site. tandfonline.com

The following table summarizes the molecular docking results for the most active of these derivatives, highlighting the calculated binding energies and the specific amino acid residues involved in the interactions. tandfonline.com

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| Compound 5 (A triazole-substituted 3-chloro-6-nitro-1H-indazole) | Trypanothione Reductase (TryR) (PDB: 2JK6) | -9.04 | Glu-18, Tyr-110, Ser-14, Trp-22, Thr-337 |

| Compound 4 (A triazole-substituted 3-chloro-6-nitro-1H-indazole) | Trypanothione Reductase (TryR) (PDB: 2JK6) | -8.76 | Trp-22, Thr-337, Tyr-198, Met-113 |

| Compound 11 (An oxadiazole-substituted 3-chloro-6-nitro-1H-indazole) | Trypanothione Reductase (TryR) (PDB: 2JK6) | -8.49 | Trp-22, Thr-337, Tyr-198, Met-113 |

| Compound 13 (An oxadiazole-substituted 3-chloro-6-nitro-1H-indazole) | Trypanothione Reductase (TryR) (PDB: 2JK6) | -8.32 | Trp-22, Thr-337, Tyr-198, Met-113 |

This table presents data from a molecular docking study on related indazole derivatives, illustrating the types of interactions and binding energies observed. tandfonline.com

Elucidation of Key Structural Features for Biological Activity

The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the indazole ring system.

The substituent at the 7-position of the indazole ring plays a crucial role in modulating the biological activity of the molecule. The presence of a chlorine atom at this position, as seen in this compound, can significantly impact the compound's electronic and steric properties. nih.gov This, in turn, affects its binding affinity to biological targets.

For instance, in the context of kinase inhibition, a common target for indazole derivatives, the 7-chloro substituent can form important interactions within the ATP-binding pocket. nih.gov The electronegativity of the chlorine atom can lead to favorable electrostatic interactions or hydrogen bonds with amino acid residues in the target protein.

In contrast, replacing the 7-chloro group with a 7-methyl group introduces a substituent with different properties. The methyl group is bulkier and electron-donating, which can alter the compound's conformation and its interaction profile with the target. Studies on related quinoline (B57606) derivatives have shown that such modifications can have a profound effect on activity. researchgate.net For example, the introduction of a methyl group at the C-3 position of some indazole derivatives was found to be a key factor for their cytotoxicity against certain cancer cell lines. nih.gov

The 5-amino group is another key functional group that significantly contributes to the molecular interactions of this compound. nih.gov This primary amine can act as both a hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with biological macromolecules.

Furthermore, the 5-amino group provides a convenient handle for further chemical modification. It can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of side chains, allowing for the exploration of a broad chemical space and the optimization of pharmacological properties. nih.govnih.gov The comparison between 5-aminoindazole (B92378) and 5-nitroindazole (B105863) as corrosion inhibitors highlighted the superior performance of the amino-substituted compound due to the stronger electron-donating effect of the -NH2 group. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These studies are instrumental in understanding the physicochemical properties that govern the activity of this compound derivatives and in designing new, more potent analogs.

QSAR models are developed by correlating the biological activity of a set of compounds with their calculated molecular descriptors. For series of related heterocyclic compounds, such as 7-chloro-4-aminoquinolines, multiple linear regression (MLR) is a commonly used statistical method to build these models. asianpubs.orgresearchgate.net The robustness and predictive power of the developed QSAR models are assessed through rigorous internal and external validation techniques.

A typical QSAR study involves:

Data Set Selection: A series of this compound derivatives with a range of biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.

Model Building: Statistical methods like MLR, often coupled with variable selection algorithms like genetic algorithms (GA-MLR) or stepwise MLR (SW-MLR), are used to build the QSAR equation. researchgate.net

Model Validation: The model's statistical significance is evaluated using parameters like the correlation coefficient (r²), cross-validated squared correlation coefficient (q²), and predictive r² (pred_r²). researchgate.net A statistically significant model for 7-chloro-4-aminoquinoline derivatives showed high values for these parameters, indicating its predictive capability. researchgate.net

Through QSAR modeling, specific physicochemical and topological descriptors that have the most significant impact on the biological activity of this compound derivatives can be identified.

Commonly identified descriptors for related heterocyclic compounds include:

Steric Descriptors: Molar refractivity (MR) often plays a role, indicating the importance of the size and shape of substituents for optimal binding. asianpubs.org

Hydrophobic Descriptors: The logarithm of the partition coefficient (log P) is frequently identified as a key parameter, highlighting the role of lipophilicity in membrane permeability and target engagement. asianpubs.org

Electronic Descriptors: Dipole moment (DM) and other electronic parameters can be crucial, reflecting the importance of electrostatic interactions in the ligand-receptor binding. asianpubs.org

Topological Descriptors: These descriptors, which describe the connectivity and shape of the molecule, can also be significant. For instance, in a QSAR study of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives, RDF (Radial Distribution Function) and 3D-MorSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptors were found to be important. mdpi.com

The identification of these key descriptors provides valuable insights into the SAR of the compound series and guides the rational design of new derivatives with improved activity. For example, a hologram QSAR (HQSAR) study on 7-chloro-4-aminoquinolines provided insights into the structural basis of their antimycobacterial activity. nih.gov

Computational Chemistry in Rational Drug Design

Computational chemistry techniques, including molecular docking and molecular dynamics (MD) simulations, are powerful tools in the rational design of drugs based on the this compound scaffold.

Molecular docking studies can predict the binding mode of this compound derivatives within the active site of a target protein, such as a kinase. nih.gov These studies can reveal key hydrogen bonding interactions, hydrophobic contacts, and other non-covalent interactions that contribute to binding affinity. For example, docking studies of indazole derivatives into the VEGFR2 kinase binding pocket have shown that these compounds can be stabilized by hydrogen bonds and π-π stacking interactions with key amino acid residues like Ala866, Lys868, and Phe918. nih.gov

Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the predicted binding mode and the flexibility of the active site. These simulations can help to refine the understanding of the SAR and guide the design of new analogs with improved binding affinity and selectivity. The combination of docking and MD simulations has been successfully used to analyze the interactions of dimeric indazoles with the VEGFR2 binding pocket. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their target macromolecules. For derivatives of the indazole scaffold, these techniques provide critical insights into the specific interactions that govern binding affinity and selectivity.

Docking studies on various indazole-based compounds, such as AXL kinase inhibitors, have been instrumental in guiding fragment optimization. nih.gov These simulations help to visualize the binding pose of the indazole core within the active site of a protein, identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-target complex. For instance, the X-ray crystal structure of an analog complexed with a kinase domain revealed crucial binding interactions for the indazole scaffold, providing a roadmap for further optimization. nih.gov Similarly, in the development of phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, structure-based design, which relies heavily on docking simulations, was essential in optimizing lead compounds. nih.gov

Table 1: Representative Molecular Docking Insights for Indazole Derivatives

| Target Protein | Key Interactions Observed with Indazole Core | Reference |

|---|---|---|

| AXL Kinase | Hydrogen bonding with the hinge region of the kinase; hydrophobic interactions in the binding pocket. | nih.gov |

| PI3Kδ | Formation of specific hydrogen bonds and optimization of isoform selectivity through structural modifications guided by docking. | nih.gov |

| FGFR4 Kinase | Covalent bond formation with a cysteine residue in the active site, guided by initial docking predictions. | nih.gov |

| SERCA2a | Docking revealed that specific heteroatom placement is crucial for activity, with incorrect placement leading to loss of function. | acs.org |

This table presents generalized interactions based on studies of various indazole derivatives, which can be extrapolated to guide the design of this compound analogs.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique that defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to identify new molecules that fit the model and are likely to be active.

For a molecule like this compound, a pharmacophore model would typically include:

A hydrogen bond donor feature from the N-H group of the indazole ring.

A hydrogen bond donor feature from the 5-amine group.

An aromatic ring feature representing the bicyclic indazole system.

A halogen (hydrophobic) feature from the 7-chloro substituent.

This approach has been successfully applied to related heterocyclic structures. For example, pharmacophore-based virtual screening was used to identify dual inhibitors of Janus kinases (JAKs). semanticscholar.org By building models based on known inhibitors, researchers can effectively filter large libraries to find novel, potent candidates. semanticscholar.org Similarly, a machine learning-driven virtual screening platform was developed to identify natural product activators of SERCA2a, demonstrating the power of computational screening in modern drug discovery. acs.orgacs.org These methodologies could be directly applied to screen for compounds that mimic the key features of this compound derivatives.

Table 2: Hypothetical Pharmacophore Model for a this compound Derivative

| Pharmacophoric Feature | Location on Scaffold | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) 1 | Indazole N1-H | Interaction with hinge region residues in kinases. |

| Hydrogen Bond Donor (HBD) 2 | 5-Amine (NH2) | Formation of key interactions with polar residues in the active site. |

| Aromatic Ring (AR) | Indazole Bicyclic System | π-stacking or hydrophobic interactions. |

| Hydrophobic/Halogen (HY/X) | 7-Chloro Group | Occupying a specific hydrophobic pocket to enhance selectivity or potency. |

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the central core (scaffold) of a known active molecule with a different chemical moiety while preserving its biological activity. This approach is valuable for generating new intellectual property, improving physicochemical properties, and overcoming limitations of the original scaffold.

For a lead compound based on the this compound framework, scaffold hopping could involve replacing the indazole core with other bicyclic heterocycles like benzimidazoles, indoles, or azaindazoles. A successful example of this strategy involved the scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline to create 5,6,7-trimethoxyflavan derivatives as novel anticancer agents. nih.gov

Lead optimization is the iterative process of modifying a promising hit compound to improve its potency, selectivity, and pharmacokinetic properties. For indazole derivatives, this has been a highly successful strategy. In the development of AXL kinase inhibitors, an initial indazole fragment hit was rapidly improved by screening an in-house library and subsequent optimization guided by docking studies. nih.gov This led to a potent inhibitor with reasonable kinase selectivity and moderate in vivo exposure. nih.gov Similarly, extensive structure-based design and a focus on improving potency and selectivity led to the discovery of clinical candidates for respiratory diseases from an initial indazole lead compound. nih.gov

Table 3: Examples of Lead Optimization Strategies for Indazole Derivatives

| Optimization Goal | Strategy Employed | Outcome | Reference |

|---|---|---|---|

| Increase Potency | Modification of substituents based on docking insights. | Generation of inhibitor 54 with significantly improved potency against AXL kinase. | nih.gov |

| Enhance Selectivity | Fine-tuning of the chemical structure to exploit differences in kinase isoform active sites. | Discovery of highly selective PI3Kδ inhibitors GSK2269557 and GSK2292767 . | nih.gov |

| Improve Pharmacokinetics | Structural modifications to enhance metabolic stability and in vivo exposure. | Development of compounds with moderate exposure levels in mice, suitable for further development. | nih.gov |

| Overcome Resistance | Design of irreversible inhibitors targeting mutant forms of the protein. | Creation of compound 27i , a potent and selective inhibitor of wild-type and mutant FGFR4. | nih.gov |

Design and Synthesis of Novel Analogues for Enhanced Potency and Selectivity

The design and synthesis of novel analogues of this compound are driven by the insights gained from SAR studies, docking, and other computational methods. The goal is to create new molecules with improved therapeutic profiles.

The synthetic routes to functionalized indazoles are well-established, providing a versatile platform for creating diverse libraries of analogues. A practical, scalable synthesis for the related compound 7-bromo-4-chloro-1H-indazol-3-amine has been developed starting from inexpensive 2,6-dichlorobenzonitrile. mdpi.comchemrxiv.org This two-step process involves a regioselective bromination followed by cyclization with hydrazine. mdpi.comchemrxiv.org This type of synthetic methodology can be adapted to produce a variety of halogenated aminoindazoles.

Once the this compound core is obtained, further derivatization can be performed. For example, methods for the selective N1-alkylation of indazoles have been developed, allowing for the introduction of various side chains at a specific position on the indazole ring, which is often crucial for biological activity. rsc.org The 5-amine group also serves as a convenient handle for modification, allowing for the formation of amides, sulfonamides, or other functional groups to probe interactions with the target protein.

The design of a series of 1H-indazole derivatives as irreversible inhibitors of FGFR4 provides an excellent case study. nih.gov Researchers designed and synthesized compounds that could form a covalent bond with the target kinase, leading to high potency and selectivity. nih.gov One compound, 27i , emerged as a preclinical candidate for treating hepatocellular carcinoma by overcoming resistance mutations. nih.gov This highlights a sophisticated design strategy that can be applied to analogues of this compound to create highly targeted therapeutics.

Table 4: Synthetic Strategies for Novel this compound Analogues

| Modification Site | Synthetic Reaction | Type of Analogue Produced | Potential Therapeutic Goal |

|---|---|---|---|

| Indazole N1 position | Selective N-alkylation | N1-substituted indazoles | Modulating kinase activity, improving cell permeability. |

| 5-Amine position | Amide or Sulfonamide coupling | N-acylated or N-sulfonylated derivatives | Exploring new hydrogen bond interactions, improving metabolic stability. |

| Indazole Ring | Introduction of acrylamide (B121943) moiety | Covalent inhibitors | Achieving irreversible binding for enhanced potency and duration of action. |

| Aromatic Core | Replacement of chloro or amine group | Functionalized indazoles | Fine-tuning electronic properties and target selectivity. |

Advanced Spectroscopic and Computational Characterization in 7 Chloro 1h Indazol 5 Amine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 7-Chloro-1H-indazol-5-amine.

¹H and ¹³C NMR for Structural Confirmation and Assignment of Substituent Positions

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in verifying the molecular framework of this compound and pinpointing the locations of its chloro and amino substituents on the indazole ring.

In a typical ¹H NMR spectrum, the aromatic protons of the indazole core exhibit distinct chemical shifts and coupling patterns that are informative of their relative positions. For instance, in a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, the protons on the heterocyclic ring were analyzed to confirm the structure. chemrxiv.orgnih.gov The chemical shifts of the protons are influenced by the electron-donating amino group and the electron-withdrawing chloro group.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to the electronic environment, allowing for the assignment of each carbon in the indazole ring, including those bearing the chloro and amino groups.

Interactive Data Table: Representative NMR Data for Indazole Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |

| 3-Chloro-1H-indazol-5-amine | - | Data not available | Data not available | chemicalbook.com |

| 7-Chloro-1H-indazol-6-amine | - | Data not available | Data not available | chemicalbook.com |

| 6-Amino-3-chloro (1H)indazole | - | Data not available | Data not available | chemicalbook.com |

Advanced NMR Techniques for Conformational Analysis and Tautomerism Studies

While one-dimensional NMR provides primary structural information, advanced two-dimensional (2D) NMR techniques are crucial for more in-depth analysis of this compound's conformation and potential tautomeric forms. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons, resolving any structural ambiguities.

Furthermore, these advanced methods are instrumental in studying the potential for tautomerism in the indazole ring system. acs.org The position of the proton on the nitrogen atoms of the pyrazole (B372694) moiety can exist in different tautomeric forms, and NMR is a powerful tool to investigate this equilibrium. For instance, studies on nitro-derivatives of 1H-indazole have utilized NMR to understand their reaction mechanisms, which are influenced by tautomeric equilibria. acs.org

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the mass-to-charge ratio (m/z) of the molecular ion of this compound. This precise mass measurement allows for the unambiguous verification of its elemental composition, C₇H₆ClN₃. nih.govechemi.com The calculated molecular weight of this compound is approximately 167.59 g/mol . nih.govechemi.com HRMS can distinguish this compound from other isomers or molecules with the same nominal mass, providing a high degree of confidence in its identification. In the synthesis of related compounds like 7-bromo-4-chloro-1H-indazol-3-amine, HRMS was used to confirm the identity of the product. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring and Product Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. It is often coupled with liquid chromatography (LC-MS) to monitor the progress of chemical reactions in real-time. This allows chemists to track the consumption of starting materials and the formation of the desired product, as well as any byproducts. In the synthesis of a related compound, 7-chloro-1H-indazole-5-carbonitrile, ESI-MS would be a suitable technique for monitoring the reaction and characterizing the final product. guidechem.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. These would include:

N-H stretching vibrations from the amine group (NH₂) and the indazole ring (N-H), typically appearing in the region of 3200-3500 cm⁻¹.

C-H stretching vibrations of the aromatic ring.

C=C and C=N stretching vibrations within the indazole ring system.

C-N stretching vibrations .

C-Cl stretching vibrations , which typically appear in the lower frequency region of the spectrum.

While specific IR data for this compound is not available in the provided results, the NIST Chemistry WebBook provides IR spectral data for the related compound 5-Aminoindazole (B92378), which can serve as a reference. nist.gov

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit bands corresponding to the various molecular vibrations. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice-versa. This complementarity is particularly useful for characterizing the symmetric vibrations of the molecule. Although specific Raman data for this compound is not provided, studies on similar heterocyclic systems have utilized Raman spectroscopy for detailed structural analysis. nih.govspectrabase.com

Interactive Data Table: Key Vibrational Modes for this compound (Predicted)

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3200 - 3500 |

| Indazole (N-H) | Stretch | 3100 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=C / C=N | Ring Stretch | 1400 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Note: This table represents predicted vibrational frequencies based on typical ranges for the respective functional groups.

Characterization of Functional Groups and Hydrogen Bonding Networks

Specific experimental data on the characterization of functional groups and hydrogen bonding networks for this compound through techniques like FT-IR and NMR spectroscopy is not documented in available scientific articles.

Analysis of Intermolecular Interactions

Detailed analysis of intermolecular interactions for this compound, which would typically be derived from crystallographic studies, is not present in the available literature.

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

No published X-ray crystallography data for this compound could be located.

Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonds, Aromatic Interactions)

Without crystal structure data, an analysis of the crystal packing and supramolecular interactions of this compound cannot be performed.

Density Functional Theory (DFT) and Ab Initio Calculations

There are no specific DFT or ab initio calculation studies available for this compound in the searched scientific literature.

Electronic Structure Calculations and Spectroscopic Property Prediction

No literature was found that reports on the electronic structure calculations or the prediction of spectroscopic properties for this compound using computational methods.

Mechanistic Investigations of Reaction Pathways

Mechanistic investigations involving this compound through computational modeling have not been reported in the available scientific literature.

Tautomerism Studies of the Indazole Ring System

The phenomenon of annular tautomerism is a well-established characteristic of the indazole ring system, where the proton on the nitrogen atom of the pyrazole moiety can reside on either of the two nitrogen atoms. This results in the existence of two primary tautomeric forms: the 1H-indazole and the 2H-indazole. In the specific case of this compound, the tautomeric equilibrium involves the migration of a proton between the N1 and N2 positions of the indazole core, leading to the formation of 7-Chloro-2H-indazol-5-amine. The presence of the 2H tautomer is confirmed by its listing as a synonym in chemical databases. nih.gov

Extensive research, employing both advanced spectroscopic techniques and computational methods, has been dedicated to understanding the factors that influence the position of this equilibrium in various substituted indazoles. These studies provide a robust framework for characterizing the tautomeric behavior of this compound.

General Principles of Indazole Tautomerism

Thermodynamic calculations consistently indicate that for the parent indazole molecule, the 1H-tautomer is the more stable and therefore predominant form over the 2H-tautomer. nih.gov This stability has been quantified through computational studies, which show the 1H-tautomer to be more stable by approximately 15 kJ·mol⁻¹ (MP2/6-31G** calculations). nih.gov This inherent stability of the 1H form is a critical baseline for understanding the tautomerism of its derivatives. nih.gov

The tautomeric equilibrium is not static and can be significantly influenced by the nature and position of substituents on the benzene (B151609) ring, as well as by the solvent used for analysis. While the 1H-tautomer is generally favored, there are instances where electron-withdrawing or electron-donating groups can shift the equilibrium. mdpi.comresearchgate.net

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the experimental investigation of tautomerism in indazoles. bohrium.com In solution, if the rate of proton exchange between the two nitrogen atoms is slow on the NMR timescale, distinct signals for each tautomer can be observed. This allows for the direct determination of the tautomeric ratio by integrating the signals. researchgate.net However, in many cases, the proton exchange is rapid, resulting in a single set of time-averaged NMR signals. researchgate.netresearchgate.net In such instances, analysis of ¹³C NMR chemical shifts, particularly of the carbon atoms adjacent to the nitrogen atoms in the pyrazole ring, can provide valuable insights into the predominant tautomeric form in solution and in the solid state. cdnsciencepub.com

For example, studies on analogous substituted indazoles have demonstrated the power of comparing experimental NMR data with theoretical calculations of chemical shifts for each tautomer to determine the equilibrium position. nih.gov

Computational Analysis of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the relative stabilities of indazole tautomers. mdpi.comresearchgate.net These theoretical calculations can provide quantitative data on the energy differences between the 1H and 2H forms, offering insights that complement experimental findings.

For instance, computational studies on substituted tetrahydro-4H-indazol-4-ones have shown how different substituents can modulate the energy gap between tautomers. While these are not direct analogues of this compound, the data illustrates the typical energy differences and the utility of these computational approaches.

| Compound | Method | 1H Tautomer (Relative Energy) | 2H Tautomer (Relative Energy) |

|---|---|---|---|

| 1,5,6,7-tetrahydro-4H-indazol-4-one | AM1 | 3.01 | 0.00 |

| B3LYP/6-31G | -1.7 | 0.00 | |

| 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | AM1 | 2.43 | 0.00 |

| B3LYP/6-31G | -2.1 | 0.00 | |

| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | AM1 | 8.63 | 0.00 |

| B3LYP/6-31G** | 1.7 | 0.00 |

This table is based on data from a study on tetrahydro-4H-indazol-4-ones and is presented to illustrate the application of computational methods in tautomerism research. The values are not directly representative of this compound but show the general trends and magnitudes of energy differences observed in related systems.

Similarly, a theoretical study on 52 different NH-indazoles concluded that while the 1H-tautomer is most often the more stable, the 2H-tautomer can be favored in certain substitution patterns. researchgate.net For this compound, the presence of an electron-donating amino group at the 5-position and an electron-withdrawing chloro group at the 7-position would be expected to influence the electron distribution in the ring and thus the relative stability of the two tautomers. Detailed computational analysis specific to this molecule would be required to definitively quantify this effect.

Future Research Directions and Translational Potential of 7 Chloro 1h Indazol 5 Amine

Exploration of Novel Biological Targets and Therapeutic Areas

While much of the focus on indazole derivatives has been on their role as kinase inhibitors in cancer, the versatility of this scaffold opens up numerous avenues for exploring new biological targets and therapeutic areas. nih.govnih.gov

Kinase Inhibition and Oncology: The primary therapeutic area for indazole-based compounds is oncology, where they have been developed as inhibitors of various protein kinases crucial for tumor growth and proliferation. nih.govrsc.org Future research will likely continue to explore new kinase targets.